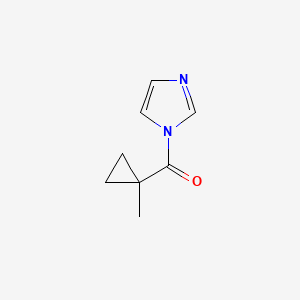
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone
描述
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is an organic compound that features a unique structure combining a cyclopropyl group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropylcarbonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.
相似化合物的比较
1-Methylimidazole: Shares the imidazole ring but lacks the cyclopropylcarbonyl group.
Cyclopropylcarbonyl chloride: Contains the cyclopropylcarbonyl group but lacks the imidazole ring.
Imidazole: The parent compound without any substituents.
Uniqueness: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the cyclopropylcarbonyl group and the imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
134302-16-2 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.181 |
IUPAC 名称 |
imidazol-1-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7(11)10-5-4-9-6-10/h4-6H,2-3H2,1H3 |
InChI 键 |
JYNAPIWQOHMXNB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(=O)N2C=CN=C2 |
同义词 |
1H-Imidazole,1-[(1-methylcyclopropyl)carbonyl]-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














